molecular formula C22H26FN3O4S B426164 2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether

2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether

Cat. No.: B426164
M. Wt: 447.5g/mol
InChI Key: UPVARWBUHFZDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolidinylsulfonylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26FN3O4S

Molecular Weight

447.5g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone

InChI

InChI=1S/C22H26FN3O4S/c23-20-5-1-2-6-21(20)24-13-15-25(16-14-24)22(27)17-30-18-7-9-19(10-8-18)31(28,29)26-11-3-4-12-26/h1-2,5-10H,3-4,11-17H2

InChI Key

UPVARWBUHFZDEM-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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